molecular formula C19H19FN4O4 B2812756 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-15-7

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2812756
CAS No.: 383147-15-7
M. Wt: 386.383
InChI Key: BTDUZNAUJSTJOU-FYJGNVAPSA-N
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Description

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route includes the following steps:

    Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.

    Reaction with piperazine: The 4-fluorobenzoyl chloride is then reacted with piperazine to form 4-(4-fluorobenzoyl)piperazine.

    Nitration: The resulting compound undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

    Formylation: The nitro compound is then formylated to introduce the aldehyde group.

    O-methyloxime formation: Finally, the aldehyde is converted to the O-methyloxime derivative using methoxyamine hydrochloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is utilized in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities are studied for drug development and biochemical research.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime include other piperazine derivatives and nitrobenzene compounds. These compounds share structural similarities but may differ in their reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 4-(4-fluorobenzoyl)piperazine
  • 3-nitrobenzaldehyde
  • O-methyloxime derivatives

Properties

IUPAC Name

(4-fluorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-28-21-13-14-2-7-17(18(12-14)24(26)27)22-8-10-23(11-9-22)19(25)15-3-5-16(20)6-4-15/h2-7,12-13H,8-11H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDUZNAUJSTJOU-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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